Journal Name:Preparative Biochemistry & Biotechnology
Journal ISSN:1082-6068
IF:3.141
Journal Website:http://www.tandfonline.com/toc/lpbb20/current
Year of Origin:1996
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:116
Publishing Cycle:Quarterly
OA or Not:Not
A Method of Liquid-Phase Fluorination of Polymers to Increase the Selectivity of O2/N2 Separation
Preparative Biochemistry & Biotechnology ( IF 3.141 ) Pub Date: 2023-04-04 , DOI: 10.1134/s2517751623010067
AbstractOne-sided modification of homogeneous polymer films of poly(vinyltrimethylsilane) (PVTMS), poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), and polybenzodioxane (PIM-1) by liquid-phase fluorination with a fluorine–nitrogen mixture in perfluorodecalin is carried out in the work. The fluorination time is 10 up to 60 min. It is shown by X-ray diffraction analysis for the samples of PPO that the initial samples include a β nanocrystalline phase (48%) in addition to the amorphous phase and it is found that fluorination does not significantly affect the crystallinity index of the films under study. The effect of the fluorination time on the effective permeability, diffusion, and solubility coefficients of oxygen and nitrogen is studied. It is found that the modification leads to a decrease in both the effective diffusion coefficients and effective solubility coefficients of the gases; here, the resulting growth in the permeability selectivity ranges from 30% for PVTMS to a twofold increase in the case of PPO and PIM-1. It is found that such an improvement in the permeability selectivity is predominantly achieved due to the increase in the solubility selectivity. The values of the effective gas permeability coefficients are obtained for an O2–N2 mixture. It is found that the achieved values of separation factors for the modified samples are close to the ideal selectivity of the films. The obtained results demonstrate the possibility of effective application of this method not only for the modification of the homogeneous polymer films of the polymers under study but also for membranes with a selective nonporous layer based on them.
Detail
Manufacturing of Asymmetric Hollow Fiber Membranes for Gas Separation Made of Poly(2,6-Dimethyl-1,4-Phenylenoxide)
Preparative Biochemistry & Biotechnology ( IF 3.141 ) Pub Date: 2023-04-04 , DOI: 10.1134/s2517751623010079
AbstractThe regularities of manufacturing hollow fiber membranes made of poly(2,6-dimethylphenylene-1,4-oxide) (PPO) for gas separation have been studied. The phase inversion method has been used to manufacture the membranes. The dependence of the separation characteristics of the membrane on such spinning parameters as the type of solvent, the exposure time of the polymer solution in the “air” gap, and the type of non-solvents (coagulants) has been studied. The characteristics of the membrane have been obtained by determining their gas permeability. It is shown that higher separation and gas transport characteristics of the PPO membrane are obtained using the wet spinning method. An intrinsic selectivity of 4.8 ± 0.4 has been obtained at a specific oxygen permeability (20°C) of (P/l) (790 ± 82) × 10–9 [m3 (STP) m–2 s–1 kPa] for oxygen-nitrogen system. The developed membranes are promising for use in case for producing nitrogen and oxygen-enriched air.
Detail
Study of the Specific Adsorption of Calcium Ions on the Surface of Heterogeneous and Homogeneous Cation-Exchange Membranes to Increase Their Selectivity to Singly Charged Ions
Preparative Biochemistry & Biotechnology ( IF 3.141 ) Pub Date: 2023-06-05 , DOI: 10.1134/s2517751623030046
AbstractIon-exchange membranes with high specific selectivity to singly charged ions are in demand in various industries. One of the ways to increase the specific selectivity can be the formation on the membrane surface of a thin layer with a charge opposite to the charge of membrane fixed groups. The possibility of forming such a layer due to the specific interaction of calcium ions with the sulfonate groups of the membrane during treatment with a high-intensity electric current in a CaCl2 solution has been investigated. The ability of heterogeneous (MK-40, Ralex CMH) and homogeneous (CMX, CJMC-5) sulfonated cation-exchange membranes to specifically adsorb calcium ions on their surface has been studied. It has been shown that the CMX membrane exhibits this ability to the greatest extent, which is due to a higher density of \(-{\text{SO}}_{3}^{ - }\) groups on its surface compared to other studied membranes. It has been found that formation of a thin positively charged layer on the surface of the CMX membrane increases the membrane permselectivity coefficient \({{P}_{{{{{\text{N}}{{{\text{a}}}^{{\text{ + }}}}} \mathord{\left/ {\vphantom {{{\text{N}}{{{\text{a}}}^{{\text{ + }}}}} {{\text{C}}{{{\text{a}}}^{{{\text{2 + }}}}}}}} \right. \kern-0em} {{\text{C}}{{{\text{a}}}^{{{\text{2 + }}}}}}}}}}\) by 69%. Moreover, the presence of such a layer does not lead to an increase in undesirable water splitting, which occurs when widely used polyelectrolytes with amino groups are applied as modifiers.
Detail
Effect of Heterogeneous Ion-Exchange Membranes Composition on Their Structure and Transport Properties
Preparative Biochemistry & Biotechnology ( IF 3.141 ) Pub Date: 2023-06-05 , DOI: 10.1134/s2517751623030083
AbstractThe physicochemical properties of experimental heterogeneous MK-40 and MA-41 membranes with different ratios of ion-exchange resin and polyethylene binder in their composition have been studied. It is shown that the specific electrical conductivity in 0.01–1 M NaCl solution decreases triply for cation-exchange membranes and doubly for anion-exchange ones with a decrease in the content of ion-exchange resin in the membranes from 69 to 55%. It has been established that the diffusion permeability of anion-exchange membranes is more sensitive to their composition and naturally increases with an increase in the ion-exchange resin proportion in the composition. Information on the influence of the heterogeneous membrane composition on its structure obtained by the method of standard contact porosimetry is supplemented by the calculation of transport-structural parameters of the microheterogeneous and extended three-wire models of the ion-exchange membrane.
Detail
Thermopervaporation with a Porous Condenser for Triethylene Glycol Dehydration
Preparative Biochemistry & Biotechnology ( IF 3.141 ) Pub Date: 2022-08-14 , DOI: 10.1134/s2517751622040047
AbstractFor the task of triethylene glycol (TEG) dehydration by thermopervaporation with a porous condenser (TPV-PC), the transport and separation characteristics of known commercial composite membranes with hydrophobic and hydrophilic properties are experimentally studied with respect to both the individual components (water, triethylene glycol) and TEG–water binary mixtures with various compositions. It is found that the most effective membrane for the TPV-PC dehydration of TEG is a PolyAn hydrophobic membrane (PolyAn GmbH, Germany) which demonstrates the maximum values of the permeate flux and pervaporation separation index. During the thermopervaporation separation of a TEG–water mixture (the water content in TEG of 30 wt %), a PolyAn membrane demonstrates the values of the water/TEG separation factor of 74 000 and permeate flux of 0.95 kg m−2 h−1. A long-term experiment on drying of 5 kg of a TEG–water solution is for the first time carried out using a PolyAn membrane. It turns out to be possible to reduce the water content from 30 down to 5 wt % over 113 hours of the thermopervaporation experiment on the dehydration of TEG.
Detail
Evaporation–Extraction Membrane Process for the Extraction of Lithium from Salt Lakes
Preparative Biochemistry & Biotechnology ( IF 3.141 ) Pub Date: 2022-08-14 , DOI: 10.1134/s2517751622040059
AbstractIn this paper, the process of film distillation with a porous condensing surface (FD-PCS) is studied as applied to the tasks of concentration of lithium-containing solutions. Concentration of solutions is a part of a three-stage lithium extraction cycle that includes softening of the brine by the precipitation of Ca2+/Mg2+ cations with sodium carbonate (calculated in PHREEQC) followed by an integrated system consisting of a membrane distillation unit and a crystallizer (deposition of NaCl) and membrane extraction (extraction of Li+). The productivity flows of the film distillation module are investigated (4.15–7.49 kg m−2 h−1 at the temperatures of heating of the evaporation surface of 60 and 80°C, respectively). The complex operation of the three-stage system is modeled in Simulink/MATLAB. The modeling of the process based on the experimental and published data shows a higher efficiency of film distillation with a porous condensing surface in comparison with membrane distillation with a porous condensing surface (4.2 kg of lithium versus 1.4 kg over two months of stationary operation of the system).
Detail
Mathematical Modeling of the Selective Transport of Singly Charged Ions Through Multilayer Composite Ion-Exchange Membrane during Electrodialysis
Preparative Biochemistry & Biotechnology ( IF 3.141 ) Pub Date: 2022-12-26 , DOI: 10.1134/s251775162206004x
AbstractThe deposition of several alternating anion- and cation-exchange surface layers (layer-by-layer method) is a promising technique for the modification of ion-exchange membranes, which makes it possible to essentially increase their selectivity to singly charged ions. This paper presents a one-dimensional model, which is based on the Nernst–Planck–Poisson equations and describes the competitive transfer of singly and doubly charged ions through a multilayer composite ion-exchange membrane. It has been revealed for the first time that, as in the earlier studied case of a bilayer membrane, the dependence of the specific permselectivity coefficient (P1/2) of a multilayer membrane on the electrical current density passes through a maximum \(\left( {P_{{{1 \mathord{\left/ {\vphantom {1 2}} \right. \kern-0em} 2}}}^{{\max }}} \right).\) It has been shown that an increase in the number of nanosized modification bilayers n leads to the growth of \(P_{{{1 \mathord{\left/ {\vphantom {1 2}} \right. \kern-0em} 2}}}^{{\max }},\) but the flux of a preferably transferred ion decreases in this case. It has been established that \(P_{{{1 \mathord{\left/ {\vphantom {1 2}} \right. \kern-0em} 2}}}^{{\max }}\) is attained at underlimiting current densities and relatively low potential drop. The simulated dependences \(P_{{{1 \mathord{\left/ {\vphantom {1 2}} \right. \kern-0em} 2}}}^{{\max }}\)(n) qualitatively agree with the known literature experimental and theoretical results.
Detail
Influence of Unipolar Corona Discharge Parameters on the Efficiency of Separation of Oil–Water Emulsions by Cellulose Acetate Membranes
Preparative Biochemistry & Biotechnology ( IF 3.141 ) Pub Date: 2022-08-14 , DOI: 10.1134/s2517751622040060
AbstractThe influence of the parameters of unipolar corona discharge (treatment time, voltage) on the productivity and selectivity of the separation of model Devonian oil-based oil-in-water emulsions using cellulose acetate (CA) membranes with a pore size of 0.2 μm has been studied. The concentrations of oil products in the model emulsion, actual formation water, and the filtrates were determined. The values of treatment time and membrane coronation voltage of 5 min and 15 kV, respectively, at which the highest flux of 20 dm3/(m2 h) and a 99.3% efficiency of removal of hydrocarbons from the oil–water emulsion are achieved, have been determined. The increase in flux is due to an increase in the porosity of the filters from 65.8 to 83.6%, and greater efficiency is achieved as a result of chemical restructuring of the membrane surface. By the sessile drop method, enhancement of the surface wettability of a CA filter treated with a corona discharge (U = 15 kV and τ = 5 min), viz., a decrease in the contact angle from 72.5° to 64.6°, has been revealed According to electrophoretic light scattering data, the filtrate of the modified membrane has a lower aggregative stability and contains smaller particles compared to the untreated filter. The efficiency of salinity reduction in the formation water using a membrane treated with a corona discharge at U = 15 kV and τ = 5 min was 99.2%.
Detail
Membranes Based on PTMSP and Hypercrosslinked Polystyrene for Gas Separation and Thermopervaporative Removal of Volatile Organic Compounds from Aqueous Media
Preparative Biochemistry & Biotechnology ( IF 3.141 ) Pub Date: 2022-12-26 , DOI: 10.1134/s2517751622060038
AbstractIn order to increase the efficiency of membranes in the processes of gas separation and thermopervaporative isolation of volatile organic compounds from aqueous media, mixed-matrix membranes based on polytrimethylsilylpropine (PTMSP) with an amount of hypercrosslinked polystyrene (HCPS) particles up to 50 wt % have been obtained and experimentally studied for the first time. The industrial sorbent Purolite Macronet™ MN200 was chosen as HCPS due to its high sorption capacity for volatile organic compounds. It has been found that HCPS particles are nonuniformly distributed over the membrane volume and the membranes show a distinct asymmetry when the HCPS content in PTMSP is more than 30 wt %. In the cross section, the membranes represent composite membranes with a thin selective layer (PTMSP) and a porous support (HCPS). It has been established that the permeability coefficients for light gases increase with an increase in the MN200 concentration in the membrane material from 0 to 20 wt %. The introduction of HCPS in an amount of more than 20 wt % in PTMSP leads to an increase in permeability coefficients by 4–7 times, with the selectivity decreasing. The properties of PTMSP membranes with different HCPS fillings were studied during the thermopervaporative separation of benzene–water, toluene–water, and o-xylene–water binary solutions and a multicomponent BTX–water mixture. It has been found that the permeate flux and the separation factor increase with an increase in the HCPS content in PTMSP for all the studied solutions. The maximum values of the separation factor (>900) for all processed solutions were obtained for PTMSP membranes with a HCPS content of 30 wt %.
Detail
Features of the Process of Galvanic Deposition of Metals into the Pores of Ion Track Membranes
Preparative Biochemistry & Biotechnology ( IF 3.141 ) Pub Date: 2023-04-19 , DOI: 10.1134/s2517751623020075
AbstractThe paper considers the specific features of obtaining metal nanowires by matrix synthesis based on track membranes. The first part of the work considers the main ideas of the method and reviews the published sources devoted to producing nanowires of various types—single-component (from one metal) and multicomponent (from two or several metals). Variants of obtaining homogeneous structures (so-called alloyed nanowires) and heterogeneous structures (so-called layered nanowires) are considered for the latter case. A series of specific features of the electrodeposition method in the case of carrying out the process in a limited volume of membrane pores is considered. The second part of the work considers the experimental results obtained by the authors upon studying the electrodeposition of nanowires made of an iron–nickel alloy. The aim is to find a relationship between the conditions of the synthesis of nanowires and their structure and elemental composition. The features of the electrodeposition of nanowires are investigated and their topography is studied by electron microscopy (with elemental analysis); X-ray method is applied for studying the structure. So-called abnormal electrodeposition of iron is detected. The dependence of the integral elemental composition of the obtained nanowires on the pore diameter and growth voltage is discussed. Data on the nature of distribution of elements along the length of the nanowires are obtained; it is shown that the nonuniformity of the composition is determined by the conditions of production (in particular, different diffusion mobilities of ions in narrow pore channels) as well as depends on the voltage and diameter of the pore channels. Based on the X-ray diffraction data, the type of the lattice (FCC) is determined, and the nature of the change in the lattice parameter is shown which is presumably associated with the difference in the ionic radii of metals.
Detail
SCI Journal Division of the Chinese Academy of Sciences
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工程技术4区 BIOCHEMICAL RESEARCH METHODS 生化研究方法4区 Not Not
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